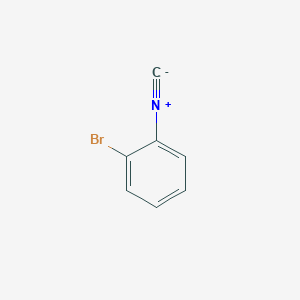

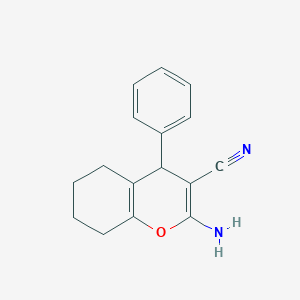

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Vue d'ensemble

Description

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, also known as 4-Phenylphenylalanine, is an amino acid derivative with potential applications in a variety of scientific fields. It is used as an important building block for peptide synthesis and has a wide range of applications in the study of biochemistry and physiology.

Applications De Recherche Scientifique

Pharmacological Implications of Similar Compounds

- Research on hydroxynorketamine, a metabolite of ketamine (not directly related but shares the structural motif of a substituted amino propanoate), suggests significant antidepressant effects without the primary compound's typical NMDA receptor inhibition. This has broadened the understanding of ketamine's mechanism and its potential for developing new antidepressant agents without the usual side effects associated with NMDA receptor antagonists (Aleksandrova, Wang, & Phillips, 2017).

Chemical Synthesis and Applications

- A study on the synthesis of 2-fluoro-4-bromobiphenyl, which shares the biphenyl structure that might be seen as analogous in complexity and synthetic strategy to "Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate," highlights the development of novel synthetic routes and their importance in creating intermediates for pharmaceuticals and other chemical products (Qiu et al., 2009).

Biopolymer Research

- Investigations into xylan derivatives, a category of polysaccharides, reveal the versatility of chemical modifications to produce ethers and esters with specific properties, suggesting the broad potential for chemical modification in enhancing or introducing desirable properties to various compounds, which could be relevant for derivatives like "this compound" (Petzold-Welcke et al., 2014).

Advanced Oxidation Processes

- The degradation of acetaminophen by advanced oxidation processes (AOPs) is thoroughly reviewed, showcasing the complexity of chemical transformations and environmental implications. This research is indicative of the broader interest in understanding the environmental impact and degradation pathways of pharmaceuticals and similar compounds, which could extend to substances like "this compound" (Qutob et al., 2022).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in neurotransmission and cellular metabolism .

Pharmacokinetics

The compound’s structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been shown to exert various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cellular signaling, and modulation of receptor function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABGKWGFGXZMDE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)

![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)

![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)